tris[2,6-di(nonyl)phenyl] phosphite

Catalog No.
S13182985
CAS No.
71302-73-3
M.F
C72H123O3P
M. Wt
1067.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tris[2,6-di(nonyl)phenyl] phosphite

CAS Number

71302-73-3

Product Name

tris[2,6-di(nonyl)phenyl] phosphite

IUPAC Name

tris[2,6-di(nonyl)phenyl] phosphite

Molecular Formula

C72H123O3P

Molecular Weight

1067.7 g/mol

InChI

InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-52-64-58-49-59-65(53-44-38-32-26-20-14-8-2)70(64)73-76(74-71-66(54-45-39-33-27-21-15-9-3)60-50-61-67(71)55-46-40-34-28-22-16-10-4)75-72-68(56-47-41-35-29-23-17-11-5)62-51-63-69(72)57-48-42-36-30-24-18-12-6/h49-51,58-63H,7-48,52-57H2,1-6H3

InChI Key

NUXKQWGPOCWAKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)CCCCCCCCC)OP(OC2=C(C=CC=C2CCCCCCCCC)CCCCCCCCC)OC3=C(C=CC=C3CCCCCCCCC)CCCCCCCCC

Tris[2,6-di(nonyl)phenyl] phosphite, commonly referred to as tris(nonylphenyl) phosphite, is a chemical compound with the molecular formula C45H69O3PC_{45}H_{69}O_3P and a molecular weight of approximately 689 g/mol. It is categorized under phosphites, specifically as a trialkyl phosphite where nonylphenol serves as the alkyl group. This compound is notable for its use as an antioxidant and stabilizer in various polymer applications, particularly in synthetic rubber and plastics, protecting them from oxidative degradation and color loss during processing and storage .

Tris(nonylphenyl) phosphite can undergo hydrolysis when exposed to water, resulting in the formation of phosphoric acid and nonylphenol. The reaction can be summarized as follows:

Tris nonylphenyl phosphite+H2OPhosphoric acid+Nonylphenol\text{Tris nonylphenyl phosphite}+\text{H}_2\text{O}\rightarrow \text{Phosphoric acid}+\text{Nonylphenol}

Additionally, it reacts with phosphorus trichloride to form the phosphite itself, where an excess of nonylphenol is used to ensure complete reaction and minimize residual chlorides .

The biological activity of tris(nonylphenyl) phosphite has been a subject of investigation due to its potential environmental impact. It is classified as very toxic to aquatic life with long-lasting effects. The compound may cause allergic skin reactions and has been shown to be harmful if ingested or inhaled. In laboratory settings, acute toxicity tests have indicated that it can affect aquatic organisms significantly, prompting recommendations for careful handling to prevent environmental contamination .

Tris(nonylphenyl) phosphite is synthesized primarily through a reaction involving phosphorus trichloride and nonylphenol. The process generally involves the following steps:

  • Reaction Setup: Phosphorus trichloride is slowly added to an excess of nonylphenol under controlled conditions.
  • Liberation of Hydrochloric Acid: As the reaction proceeds, hydrochloric acid is liberated and collected.
  • Distillation: After completion, excess nonylphenol is removed via thin film distillation to yield pure tris(nonylphenyl) phosphite .

This method ensures a high purity product with low levels of impurities such as unreacted nonylphenol and chlorides.

Tris(nonylphenyl) phosphite is widely utilized in various industries due to its stabilizing properties. Key applications include:

  • Polymer Stabilization: Acts as an antioxidant in synthetic rubbers and plastics.
  • Lubricants: Used in formulations for lubricants to enhance thermal stability.
  • Coatings: Serves as a stabilizer in paints and coatings to prevent degradation from UV exposure .

Studies on the interactions of tris(nonylphenyl) phosphite with other substances indicate that it can form complexes with metals, which may influence its effectiveness as a stabilizer in polymer systems. Its hydrophobic nature contributes to significant adsorption onto sediments when released into aquatic environments, impacting its bioavailability and degradation rates .

Tris(nonylphenyl) phosphite shares structural similarities with several other phosphite compounds, which are often used for similar applications. Some notable similar compounds include:

  • Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high thermal stability; used in high-performance polymers.
  • Tris(2-ethylhexyl) phosphite: Commonly used as a plasticizer and stabilizer in PVC applications.
  • Di(nonylphenyl) phenylphosphite: A derivative that exhibits similar antioxidant properties but with different solubility characteristics.

Comparison Table

CompoundMolecular FormulaUnique Characteristics
Tris(nonylphenyl) phosphiteC45H69O3PC_{45}H_{69}O_3PStrong antioxidant for synthetic rubbers
Tris(2,4-di-tert-butylphenyl) phosphiteC30H51O3PC_{30}H_{51}O_3PHigh thermal stability
Tris(2-ethylhexyl) phosphiteC21H45O3PC_{21}H_{45}O_3PUsed primarily in PVC applications
Di(nonylphenyl) phenylphosphiteC36H50O3PC_{36}H_{50}O_3PSimilar antioxidant properties

XLogP3

33

Hydrogen Bond Acceptor Count

3

Exact Mass

1066.92098478 g/mol

Monoisotopic Mass

1066.92098478 g/mol

Heavy Atom Count

76

General Manufacturing Information

Phenol, 2,6-dinonyl-, 1,1',1''-phosphite: INACTIVE

Dates

Modify: 2024-08-10

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